2-Bromo-4-fluoro-3-(methoxymethyl)-1-methylbenzene
Description
Structure
3D Structure
Properties
IUPAC Name |
3-bromo-1-fluoro-2-(methoxymethyl)-4-methylbenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrFO/c1-6-3-4-8(11)7(5-12-2)9(6)10/h3-4H,5H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAYPPHJAXHSSFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)F)COC)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrFO | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.08 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations
Retrosynthetic Analysis of 2-Bromo-4-fluoro-3-(methoxymethyl)-1-methylbenzene
Retrosynthetic analysis is a technique used to plan a synthesis by working backward from the target molecule to simpler, readily available starting materials. libretexts.orgpressbooks.pubfiveable.me For this compound, several disconnections can be envisioned.
The primary bond disconnections to consider are the carbon-bromine, carbon-fluorine, carbon-methyl, and the carbon-methoxymethyl bonds. The order of these disconnections is dictated by the directing effects of the remaining groups.
A plausible retrosynthetic pathway might begin by disconnecting the bromine atom. This leads to the precursor 4-fluoro-3-(methoxymethyl)-1-methylbenzene . The forward reaction, an electrophilic bromination, would need to be highly regioselective to install the bromine at the C2 position, which is ortho to both the methyl and methoxymethyl groups.
Further disconnection of the methoxymethyl group from 4-fluoro-3-(methoxymethyl)-1-methylbenzene could proceed via a precursor with a hydroxymethyl or chloromethyl group. For instance, a disconnection to (4-fluoro-2-methylphenyl)methanol suggests a final etherification step.
Alternatively, disconnecting the fluorine atom suggests a precursor like 2-bromo-4-amino-3-(methoxymethyl)-1-methylbenzene , which could undergo a Balz-Schiemann reaction. However, introducing substituents onto an aniline (B41778) derivative can be complex.
Considering the powerful directing effects of alkyl and alkoxy groups, a logical starting point for the synthesis would be a simpler, commercially available substituted toluene (B28343) or fluorotoluene. A pathway starting from 4-fluorotoluene (B1294773) appears to be one of the more strategically sound approaches.
Optimization of Reaction Conditions and Green Chemistry Considerations
The optimization of reaction conditions is crucial for maximizing yield, minimizing byproducts, and ensuring the economic and environmental viability of the synthesis. For the proposed synthesis of this compound, each step would require careful consideration of various parameters.
For the bromination of a phenolic precursor, reaction conditions such as the choice of brominating agent, solvent, temperature, and catalyst are critical. Common brominating agents include molecular bromine (Br₂), N-bromosuccinimide (NBS), and hydrobromic acid (HBr) in the presence of an oxidizing agent. The solvent choice can influence the reactivity and selectivity of the bromination.
In the subsequent methoxymethylation step, which is a type of Williamson ether synthesis, the choice of base and solvent is important. Stronger bases can lead to higher yields but may also promote side reactions. Phase-transfer catalysts can be employed to facilitate the reaction between an aqueous and an organic phase, reducing the need for anhydrous organic solvents and potentially allowing for milder reaction conditions.
The table below summarizes potential optimization parameters for the proposed synthetic steps.
| Step | Parameter | Conventional Approach | Green Chemistry Consideration |
| Bromination | Brominating Agent | Molecular Bromine (Br₂) | N-Bromosuccinimide (NBS) (easier to handle) |
| Solvent | Chlorinated Solvents (e.g., CHCl₃, CCl₄) | Acetic Acid, Water, or Ionic Liquids | |
| Catalyst | Lewis Acids (e.g., FeCl₃, AlCl₃) | Recyclable solid acid catalysts | |
| Temperature | Room temperature to reflux | Lower temperatures to improve selectivity | |
| Methoxymethylation | Base | Sodium Hydride (NaH) | Potassium Carbonate (K₂CO₃) (milder) |
| Solvent | Anhydrous THF, DMF | Phase-transfer catalysis in a biphasic system | |
| Alkylating Agent | Chloromethyl methyl ether (often carcinogenic) | Dimethoxymethane with an acid catalyst |
Stereochemical Control in Synthesis
Stereochemical control is a critical aspect of synthesis when the target molecule contains stereocenters (chiral centers). The structure of this compound is achiral; it does not possess any stereocenters, and it cannot exist as enantiomers or diastereomers. The benzene (B151609) ring is planar, and none of the substituents create a chiral center.
Therefore, considerations of stereochemical control are not applicable to the synthesis of this compound itself. The synthetic methodologies employed would not need to address issues of enantioselectivity or diastereoselectivity for the final product. However, it is a good practice in chemical synthesis to be aware of the potential for creating stereocenters in intermediates, even if the final product is achiral. In the proposed synthetic routes for this specific compound, no chiral intermediates are readily apparent.
Advanced Spectroscopic and Structural Elucidation Techniques
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Positional Assignments
High-resolution NMR spectroscopy is an indispensable tool for mapping the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and signal multiplicities in both ¹H and ¹³C NMR spectra, the precise substitution pattern on the benzene (B151609) ring and the nature of the substituent groups can be determined. For 2-Bromo-4-fluoro-3-(methoxymethyl)-1-methylbenzene, the expected NMR data can be predicted by considering the additive effects of the substituents on the chemical shifts of the aromatic protons and carbons, based on data from simpler analogs like 2-bromo-4-fluorotoluene (B74383) and benzyl (B1604629) methyl ether.
¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to show distinct signals for the aromatic protons, the methyl protons, and the methoxymethyl protons. The aromatic region will likely display two signals corresponding to the two protons on the benzene ring. The proton at position 5 will be coupled to the fluorine at position 4, resulting in a doublet of doublets. The proton at position 6 will be coupled to the fluorine at position 4 and potentially show a long-range coupling to the methyl group at position 1. The methyl group protons will appear as a singlet, likely in the range of 2.2-2.4 ppm. The methylene (B1212753) protons of the methoxymethyl group are expected to appear as a singlet around 4.4-4.6 ppm, while the methoxy (B1213986) protons will also be a singlet, typically around 3.3-3.5 ppm.
¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum will provide information on each unique carbon environment. The aromatic region will exhibit six distinct signals for the benzene ring carbons. The chemical shifts of these carbons are influenced by the electron-withdrawing effects of the bromine and fluorine atoms and the electron-donating nature of the methyl and methoxymethyl groups. The carbon attached to the fluorine will show a large one-bond C-F coupling constant. The methyl carbon will resonate at approximately 20-22 ppm. The methylene carbon of the methoxymethyl group is expected around 70-75 ppm, and the methoxy carbon will be in the range of 55-60 ppm.
| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |
| Ar-H5 | 7.1 - 7.3 | dd | J(H-F) ≈ 8-10, J(H-H) ≈ 2-3 |
| Ar-H6 | 7.3 - 7.5 | d | J(H-H) ≈ 2-3 |
| -CH₂-O | 4.4 - 4.6 | s | |
| -OCH₃ | 3.3 - 3.5 | s | |
| Ar-CH₃ | 2.2 - 2.4 | s |
| Carbon | Predicted Chemical Shift (ppm) |
| C1 | 135 - 140 |
| C2 | 115 - 120 |
| C3 | 130 - 135 |
| C4 | 158 - 163 (d, ¹J(C-F) ≈ 240-250 Hz) |
| C5 | 118 - 123 (d, ²J(C-F) ≈ 20-25 Hz) |
| C6 | 128 - 133 (d, ³J(C-F) ≈ 5-10 Hz) |
| -CH₂-O | 70 - 75 |
| -OCH₃ | 55 - 60 |
| Ar-CH₃ | 20 - 22 |
Mass Spectrometry for Molecular Ion Identification and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. For this compound, electron ionization (EI) mass spectrometry would be expected to yield a characteristic molecular ion peak and several key fragment ions.
The molecular ion peak (M⁺) would be observed at an m/z corresponding to the molecular weight of the compound (C₉H₁₀BrFO). A distinctive feature would be the isotopic pattern of the molecular ion, showing two peaks of nearly equal intensity separated by two mass units (M⁺ and M+2), which is characteristic of the presence of a single bromine atom (due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes).
The fragmentation of the molecular ion would likely proceed through several pathways, providing valuable structural clues. Common fragmentation patterns for this molecule are expected to include:
Loss of a methoxy radical (•OCH₃): This would result in a fragment ion at [M - 31]⁺.
Loss of a methoxymethyl radical (•CH₂OCH₃): This would lead to a fragment at [M - 45]⁺.
Benzylic cleavage: Loss of a hydrogen radical from the methyl group to form a stable benzyl-type cation is less likely due to the presence of other labile bonds. However, cleavage of the entire methyl group could occur, leading to a fragment at [M - 15]⁺.
Loss of a bromine atom (•Br): This would result in a fragment ion at [M - 79/81]⁺.
Formation of a tropylium (B1234903) ion: Rearrangement of the benzyl-type fragments can lead to the highly stable tropylium ion at m/z 91.
| Fragment Ion | m/z (relative to ⁷⁹Br) | Proposed Structure/Loss |
| [C₉H₁₀BrFO]⁺ | 232 | Molecular Ion (M⁺) |
| [C₉H₁₀BrFO]⁺ | 234 | Molecular Ion (M+2) |
| [C₈H₇BrFO]⁺ | 217 | [M - CH₃]⁺ |
| [C₈H₇BrF]⁺ | 201 | [M - OCH₃]⁺ |
| [C₇H₄BrF]⁺ | 186 | [M - CH₂OCH₃]⁺ |
| [C₉H₁₀FO]⁺ | 153 | [M - Br]⁺ |
| [C₇H₇]⁺ | 91 | Tropylium ion |
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Signatures
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. researchgate.net These two techniques are complementary, as some vibrational modes may be more active in either IR or Raman spectroscopy depending on the change in dipole moment or polarizability, respectively.
For this compound, the vibrational spectra would be characterized by absorptions corresponding to the various functional moieties.
Aromatic C-H Stretching: These vibrations are typically observed in the region of 3000-3100 cm⁻¹.
Aliphatic C-H Stretching: The methyl and methoxymethyl groups will exhibit symmetric and asymmetric C-H stretching vibrations in the 2850-3000 cm⁻¹ region.
C-O Stretching: The C-O-C ether linkage of the methoxymethyl group will show strong characteristic stretching bands, typically in the 1050-1150 cm⁻¹ range.
C-F Stretching: The carbon-fluorine bond will have a strong absorption in the fingerprint region, generally between 1000 and 1300 cm⁻¹.
C-Br Stretching: The carbon-bromine stretching vibration is expected to appear at lower frequencies, typically in the 500-650 cm⁻¹ range.
Aromatic C=C Stretching: The benzene ring will have several characteristic stretching vibrations in the 1450-1600 cm⁻¹ region.
C-H Bending: In-plane and out-of-plane bending vibrations for both aromatic and aliphatic C-H bonds will be present in the fingerprint region (below 1500 cm⁻¹).
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Technique (IR/Raman) |
| Aromatic C-H Stretch | 3000 - 3100 | IR, Raman |
| Aliphatic C-H Stretch | 2850 - 3000 | IR, Raman |
| Aromatic C=C Stretch | 1450 - 1600 | IR, Raman |
| C-O-C Stretch (Ether) | 1050 - 1150 | IR (strong) |
| C-F Stretch | 1000 - 1300 | IR (strong) |
| C-Br Stretch | 500 - 650 | IR, Raman (moderate) |
X-ray Crystallography for Definitive Solid-State Structure Determination
X-ray crystallography is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. researchgate.net This method provides unambiguous information about bond lengths, bond angles, and intermolecular interactions in the solid state. Although a crystal structure for this compound has not been reported, insights into its potential solid-state conformation and packing can be gleaned from the crystal structures of similarly substituted benzene derivatives, such as 1-bromo-4-methanesulfonyl-2,3-dimethylbenzene.
It is expected that the benzene ring in this compound would be essentially planar. The substituents, particularly the methoxymethyl group, may exhibit some degree of conformational flexibility. In the crystal lattice, molecules would likely pack in a manner that maximizes van der Waals interactions and minimizes steric repulsion.
Potential intermolecular interactions that could influence the crystal packing include:
Halogen Bonding: The bromine atom could participate in halogen bonding interactions with electronegative atoms (such as the oxygen of the methoxymethyl group or the fluorine atom of a neighboring molecule).
C-H···π Interactions: The aromatic ring could act as a π-donor in interactions with C-H bonds of adjacent molecules.
Chemical Reactivity and Mechanistic Investigations
Reactivity of Aromatic Halogens (Bromine and Fluorine)
The carbon-halogen bonds are primary sites for reactivity. The significant difference in the bond energies of C-Br and C-F, and their respective electronic influence on the aromatic ring, allows for selective transformations.
Nucleophilic Aromatic Substitution (S_NAr) Reactions
Nucleophilic aromatic substitution (S_NAr) typically requires an aromatic ring to be activated by potent electron-withdrawing groups positioned ortho or para to a good leaving group. libretexts.orglibretexts.org In 2-Bromo-4-fluoro-3-(methoxymethyl)-1-methylbenzene, the fluorine atom is a potential leaving group for S_NAr. However, the molecule lacks the strong nitro or cyano groups that are characteristic activators for this type of reaction. nih.gov The methyl and methoxymethyl groups are electron-donating or weakly activating, which disfavors the formation of the negatively charged Meisenheimer complex intermediate required for the S_NAr mechanism. libretexts.org Consequently, while theoretically possible under harsh conditions, S_NAr reactions at the fluorine position are not a favored pathway for this compound, and specific studies detailing such reactivity are not prominent in the literature. For S_NAr to occur, the nucleophile attacks the electron-deficient aryl halide to form a resonance-stabilized carbanion, followed by the elimination of the halide ion. libretexts.orgyoutube.com
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Negishi, Sonogashira)
The bromine atom at the C2 position is the most reactive site for palladium-catalyzed cross-coupling reactions. This selectivity is due to the lower bond dissociation energy of the C-Br bond compared to the C-F bond, which allows for preferential oxidative addition to a low-valent palladium catalyst.
Suzuki-Miyaura Coupling: This reaction is a versatile method for forming carbon-carbon bonds by coupling an organohalide with an organoboron compound. nih.govacs.org this compound serves as an effective substrate for Suzuki-Miyaura reactions, where the bromine atom is selectively replaced. For instance, its reaction with various arylboronic acids in the presence of a palladium catalyst and a base leads to the formation of complex biaryl structures. beilstein-journals.org The reaction is tolerant of the fluoro, methyl, and methoxymethyl groups present on the ring. nih.gov
Negishi Coupling: The Negishi coupling involves the reaction of an organohalide with an organozinc reagent, catalyzed by a nickel or palladium complex. wikipedia.orgorganic-chemistry.org This method is known for its high functional group tolerance. wikipedia.org The bromo-substituted carbon of this compound is the reactive site for this transformation, allowing for the introduction of various alkyl, alkenyl, or aryl groups. researchgate.net The organozinc reagent's air and water sensitivity is a consideration in these reactions. wikipedia.org
The general conditions for these cross-coupling reactions highlight the selective activation of the C-Br bond over the C-F bond, a cornerstone of its synthetic utility.
| Reaction Type | Coupling Partner | Catalyst (Typical) | Base (Typical) | Solvent (Typical) |
|---|---|---|---|---|
| Suzuki-Miyaura | Arylboronic Acid | Pd(PPh₃)₄, PdCl₂(dppf) | K₂CO₃, Cs₂CO₃ | Dioxane, Toluene (B28343), DME |
| Negishi | Organozinc Reagent (R-ZnX) | Pd(PPh₃)₄, Ni(acac)₂ | Not required | THF, Dioxane |
| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI | Et₃N, Piperidine | THF, DMF |
Electrophilic Aromatic Substitution Pathways
Further electrophilic aromatic substitution (EAS) on the this compound ring is complex due to the presence of multiple substituents. youtube.commasterorganicchemistry.com The directing effects of the existing groups must be considered:
Methyl (-CH₃): Ortho, para-directing and activating.
Fluorine (-F): Ortho, para-directing and deactivating.
Bromine (-Br): Ortho, para-directing and deactivating.
Methoxymethyl (-CH₂OCH₃): Ortho, para-directing and activating.
The positions available for substitution are C5 and C6. The directing effects of the substituents are combined: the methyl group directs to C5 (para) and C6 (ortho); the fluorine directs to C5 (ortho); the bromine directs to C6 (para). The methoxymethyl group directs to C5 (ortho). The cumulative effect suggests that the C5 and C6 positions are both electronically activated, but steric hindrance from the adjacent groups, particularly the bulky bromine and methoxymethyl groups, would significantly influence the regioselectivity of an incoming electrophile. researchgate.net Specific studies on the electrophilic substitution pathways for this particular molecule are not widely documented, as it is typically used as a building block in reactions involving its existing functional groups.
Reactivity of the Methoxymethyl Group
The methoxymethyl (MOM) group in this compound serves primarily as a protecting group for a hydroxymethyl functionality. wikipedia.org Its reactivity is centered on its cleavage to reveal the parent alcohol.
Ether Cleavage and Deprotection Strategies
The MOM ether is an acetal-type protecting group and is stable to most basic conditions but can be cleaved under acidic conditions. wikipedia.orgthieme-connect.de A range of Brønsted or Lewis acids can be employed for its removal. wikipedia.org Common reagents for this deprotection include hydrochloric acid (HCl) in a suitable solvent like tetrahydrofuran (B95107) (THF) or methanol. Other methods, such as using trimethylsilyl (B98337) triflate (TMSOTf) in the presence of 2,2′-bipyridyl, offer mild and non-acidic conditions for cleaving aromatic MOM ethers. acs.org The choice of deprotection strategy often depends on the sensitivity of other functional groups present in the molecule. researchgate.netorganic-chemistry.org For instance, if the desired product contains other acid-labile groups, milder Lewis acid-based or enzymatic methods might be preferred. acs.org
Transformations into Other Functional Groups
The primary transformation of the methoxymethyl group is its removal (deprotection) to regenerate the hydroxymethyl group (-CH₂OH). spcmc.ac.in Direct conversion of the MOM ether into other functional groups is uncommon. Once deprotected, the resulting benzylic alcohol can be readily oxidized to an aldehyde (-CHO) or a carboxylic acid (-COOH) using standard oxidizing agents, or converted to other functionalities, thereby expanding the synthetic utility of the original scaffold.
Influence of Substituent Effects on Aromatic Reactivity and Regioselectivity
The reactivity and regioselectivity of electrophilic aromatic substitution reactions are profoundly influenced by the nature of the substituents attached to the benzene (B151609) ring. In the case of this compound, the interplay of four distinct substituents—bromo, fluoro, methoxymethyl, and methyl groups—dictates the electron density distribution within the aromatic ring and, consequently, the preferred sites of electrophilic attack.
The methyl group (-CH₃) at position 1 is an activating group. Through an inductive effect, it donates electron density to the ring, increasing its nucleophilicity and making it more susceptible to electrophilic attack. It is an ortho, para-director.
The methoxymethyl group (-CH₂OCH₃) at position 3 is generally considered an activating group. The methylene (B1212753) linker prevents the direct electron-withdrawing inductive effect of the oxygen from strongly influencing the ring. Instead, the group can participate in hyperconjugation and weak inductive donation, thereby activating the ring. Its directing influence would be towards the available ortho and para positions.
Table 1: Summary of Substituent Effects on Electrophilic Aromatic Substitution
| Substituent | Position | Electronic Effect (Inductive) | Electronic Effect (Resonance) | Overall Effect on Reactivity | Directing Influence |
|---|---|---|---|---|---|
| -CH₃ | 1 | Electron-donating (+I) | N/A | Activating | ortho, para |
| -Br | 2 | Electron-withdrawing (-I) | Electron-donating (+R) | Deactivating | ortho, para |
| -CH₂OCH₃ | 3 | Weakly electron-donating (+I) | N/A | Activating | ortho, para |
| -F | 4 | Electron-withdrawing (-I) | Electron-donating (+R) | Deactivating | ortho, para |
Reaction Kinetics and Mechanistic Studies
A mechanistic study would likely focus on the formation of the sigma complex (arenium ion) intermediate. The stability of this intermediate is the key factor in determining the regioselectivity of the reaction. The carbocation formed during the attack of an electrophile will be most stabilized when the positive charge can be delocalized effectively by the electron-donating groups.
For instance, in a hypothetical nitration reaction, the nitro group (-NO₂) would preferentially add to the position that leads to the most stable arenium ion. The directing effects of the methyl and methoxymethyl groups would favor substitution at positions 5 and 6. However, the steric hindrance from the adjacent substituents would also play a crucial role in determining the final product distribution.
Further research, including computational modeling and experimental kinetic studies, would be necessary to fully elucidate the reaction mechanisms and quantify the kinetic parameters for reactions involving this compound.
Computational and Theoretical Chemistry Studies
Electronic Structure and Molecular Orbital Analysis
A primary step in the computational analysis of 2-Bromo-4-fluoro-3-(methoxymethyl)-1-methylbenzene would involve the calculation of its electronic structure, typically using Density Functional Theory (DFT). These calculations would reveal the distribution of electrons within the molecule and the energies of its molecular orbitals.
Key parameters that would be determined include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity. For this molecule, the electron-donating methyl and methoxymethyl groups and the electron-withdrawing halogen substituents would create a complex electronic environment, influencing the energies and spatial distributions of these frontier orbitals.
A molecular electrostatic potential (MEP) map would also be generated to visualize the regions of positive and negative electrostatic potential on the molecule's surface. This would highlight the electron-rich areas, which are susceptible to electrophilic attack, and the electron-poor regions, which are prone to nucleophilic attack.
Conformational Analysis and Energy Landscapes
The presence of the flexible methoxymethyl group introduces conformational isomerism to this compound. A thorough conformational analysis would be necessary to identify the most stable three-dimensional arrangements of the molecule.
This analysis would involve systematically rotating the rotatable bonds, particularly the C-C and C-O bonds of the methoxymethyl substituent, and calculating the potential energy at each rotational angle. The resulting data would be used to construct a potential energy surface, which maps the energy of the molecule as a function of its geometry. The minima on this surface correspond to the stable conformers, while the saddle points represent the transition states between them. From this, the relative energies of the conformers and the energy barriers for their interconversion could be determined, providing insight into the molecule's flexibility and the population of each conformer at a given temperature.
Reaction Pathway Modeling and Transition State Characterization
Computational methods are invaluable for modeling the mechanisms of chemical reactions. For this compound, one could model various reactions, such as nucleophilic aromatic substitution or reactions involving the methoxymethyl side chain.
Prediction of Spectroscopic Parameters and Validation with Experimental Data
Computational chemistry can predict various spectroscopic properties, which can then be compared with experimental data to validate the computational model. For this compound, key spectroscopic parameters that could be calculated include:
Vibrational Frequencies: The infrared (IR) and Raman spectra can be predicted by calculating the vibrational frequencies of the molecule. These frequencies correspond to the different modes of vibration, such as bond stretching and bending. Comparing the calculated spectrum with an experimental one can help to confirm the molecule's structure and the accuracy of the computational method.
NMR Chemical Shifts: The nuclear magnetic resonance (NMR) chemical shifts for the ¹H and ¹³C nuclei can be calculated. These shifts are sensitive to the local electronic environment of each nucleus. Agreement between calculated and experimental NMR spectra is a strong indicator of a correct structural assignment.
Table of Predicted Spectroscopic Data (Hypothetical)
| Spectroscopic Parameter | Predicted Value Range |
|---|---|
| Key IR Stretching Frequencies (cm⁻¹) | C-H (aromatic): 3000-3100C-H (aliphatic): 2850-3000C-O (ether): 1050-1150C-F: 1000-1400C-Br: 500-600 |
| ¹H NMR Chemical Shifts (ppm) | Aromatic H: 6.5-8.0CH₂ (methoxymethyl): 4.0-5.0CH₃ (methoxy): 3.0-4.0CH₃ (methyl): 2.0-2.5 |
Quantum Chemical Descriptors for Reactivity Prediction
Beyond the HOMO-LUMO gap, a range of quantum chemical descriptors can be calculated to provide a more detailed understanding of the reactivity of this compound. These descriptors are derived from the electronic structure calculations and can be used in quantitative structure-activity relationship (QSAR) studies.
Table of Key Quantum Chemical Descriptors (Conceptual)
| Descriptor | Definition | Predicted Influence of Substituents |
|---|---|---|
| Ionization Potential (IP) | The energy required to remove an electron. | The electron-donating methyl and methoxymethyl groups would likely lower the IP, while the halogens would increase it. |
| Electron Affinity (EA) | The energy released when an electron is added. | The electron-withdrawing fluoro and bromo groups would likely lead to a more positive EA. |
| Electronegativity (χ) | The tendency of the molecule to attract electrons. | The presence of the highly electronegative fluorine atom would significantly influence this value. |
| Chemical Hardness (η) | A measure of the resistance to change in electron distribution. | Related to the HOMO-LUMO gap; a larger gap implies greater hardness. |
| Global Electrophilicity Index (ω) | A measure of the molecule's ability to act as an electrophile. | This would be influenced by the interplay of all substituents on the aromatic ring. |
Role As a Building Block in Complex Chemical Synthesis
Precursor in Fine Chemical Synthesis
As a substituted aromatic compound, 2-Bromo-4-fluoro-3-(methoxymethyl)-1-methylbenzene could serve as a precursor in the synthesis of fine chemicals. The bromine atom can be readily converted into other functional groups through various cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, allowing for the introduction of diverse substituents. The fluorine atom can influence the electronic properties and metabolic stability of target molecules, a desirable feature in the synthesis of agrochemicals and pharmaceuticals.
Intermediate in the Construction of Multifunctional Organic Molecules
The distinct reactive sites on this compound make it a potential intermediate for the construction of multifunctional organic molecules. The methoxymethyl group can act as a protected hydroxymethyl group, which can be deprotected at a later synthetic stage to reveal a reactive hydroxyl functionality. This, combined with the reactivity of the bromine and the influence of the fluorine and methyl groups, could allow for a stepwise and controlled elaboration of the molecular structure.
Scaffold for Catalyst Ligands or Supporting Materials
Structurally related compounds, such as 2-bromo-4-fluorotoluene (B74383), have been utilized in the preparation of phosphine (B1218219) ligands for catalysis. It is conceivable that this compound could also serve as a scaffold for the synthesis of novel ligands. The specific substitution pattern could impart unique steric and electronic properties to a resulting catalyst, potentially influencing its activity, selectivity, and stability.
Applications in Advanced Materials Science (non-biological)
Halogenated aromatic compounds are often employed in the synthesis of advanced materials. For instance, compounds like 4-bromo-2-fluoroanisole (B1265810) have been used in the synthesis of liquid crystals. The presence of both bromine and fluorine in this compound could make it a candidate for the development of new polymers, organic light-emitting diodes (OLEDs), or other functional materials where the specific electronic and physical properties imparted by these halogens are advantageous.
Future Research Directions
Development of Novel and Sustainable Synthetic Routes
Key areas of investigation include:
Catalytic C-H Functionalization: Directing group-assisted or transition-metal-catalyzed C-H activation could provide a more atom-economical route to introduce the bromo, fluoro, or methoxymethyl groups, reducing the number of synthetic steps.
Late-Stage Functionalization: Developing methods for the late-stage introduction of the key functional groups onto a simpler benzene (B151609) precursor would enhance synthetic flexibility and allow for the rapid generation of analogues.
Biocatalysis: Employing enzymes for specific transformations, such as halogenation or hydroxymethylation followed by etherification, could offer highly selective and environmentally friendly synthetic pathways.
| Synthetic Strategy | Potential Advantages | Key Challenges |
| Catalytic C-H Functionalization | High atom economy, reduced step count | Regioselectivity, catalyst cost and stability |
| Late-Stage Functionalization | Rapid analogue synthesis, modularity | Functional group tolerance, reaction conditions |
| Biocatalysis | High selectivity, mild conditions, sustainability | Enzyme availability and stability, substrate scope |
Exploration of Unconventional Reactivity Patterns
The unique electronic and steric environment of 2-Bromo-4-fluoro-3-(methoxymethyl)-1-methylbenzene suggests the potential for unconventional reactivity. The interplay between the electron-withdrawing fluorine and bromine atoms and the electron-donating methyl and methoxymethyl groups can lead to novel chemical transformations.
Future research should explore:
Orthogonal Reactivity: Investigating conditions that allow for the selective reaction at either the C-Br or C-F bond, or activation of the benzylic position of the methyl or methoxymethyl group.
Metal-Catalyzed Cross-Coupling Reactions: Beyond standard coupling reactions, exploring less common transformations such as reductive couplings or multi-component reactions could yield novel molecular architectures.
Photoredox Catalysis: Utilizing visible light to initiate radical-based transformations at different positions on the ring could uncover new reaction pathways that are not accessible through traditional thermal methods.
Integration into Flow Chemistry and Automation Platforms
To accelerate the exploration of the chemical space around this compound, the integration of its synthesis and derivatization into flow chemistry and automated platforms is crucial. spirochem.com Continuous flow processes offer advantages in terms of safety, scalability, and precise control over reaction parameters. spirochem.com
Future directions include:
Development of Continuous Synthesis: Designing a multi-step continuous flow process for the synthesis of the target molecule, minimizing manual handling and improving reproducibility.
Automated Reaction Optimization: Utilizing automated platforms with in-line analytics to rapidly screen reaction conditions and identify optimal parameters for various transformations.
High-Throughput Analogue Synthesis: Combining flow chemistry with robotic systems to generate libraries of derivatives for structure-activity relationship studies.
| Platform | Key Benefits | Implementation Goals |
| Flow Chemistry | Enhanced safety, precise control, scalability | End-to-end continuous synthesis |
| Automated Optimization | Rapid screening, data-rich experimentation | Optimization of coupling and functionalization reactions |
| High-Throughput Synthesis | Accelerated discovery, large libraries | Generation of analogues for biological screening |
Advanced In-Silico Modeling for Property Prediction and Design
Computational chemistry and in-silico modeling can provide valuable insights into the properties and reactivity of this compound, guiding experimental efforts. dergipark.org.trresearchgate.net
Future research in this area should focus on:
Quantum Chemical Calculations: Using density functional theory (DFT) and other methods to predict spectroscopic properties, bond dissociation energies, and reaction mechanisms. researchgate.net
Molecular Docking Studies: If the compound is explored for biological applications, molecular docking can predict its binding affinity and mode of interaction with target proteins. dergipark.org.trnih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling: Developing QSAR models to correlate the structural features of analogues with their observed reactivity or biological activity.
Investigation of Related Analogues for Comparative Reactivity Studies
To better understand the role of each substituent on the reactivity and properties of the title compound, a systematic investigation of related analogues is necessary. By comparing the behavior of structurally similar molecules, a deeper understanding of structure-property relationships can be established.
Key analogues for comparative studies include:
Positional Isomers: Synthesizing and studying isomers where the positions of the bromo, fluoro, methoxymethyl, and methyl groups are varied.
Analogues with Different Halogens: Replacing the bromine atom with chlorine or iodine to investigate the effect of the halogen on reactivity in coupling reactions.
Derivatives with Modified Alkoxy Groups: Replacing the methoxymethyl group with other alkoxy- or benzyloxymethyl groups to probe steric and electronic effects.
| Analogue Class | Research Question | Examples |
| Positional Isomers | How does substituent position affect reactivity? | 2-Bromo-5-fluoro-4-(methoxymethyl)-1-methylbenzene |
| Halogen Analogues | What is the impact of the halogen on cross-coupling efficiency? | 2-Chloro-4-fluoro-3-(methoxymethyl)-1-methylbenzene |
| Alkoxy Derivatives | How do steric and electronic effects of the ether group influence properties? | 2-Bromo-4-fluoro-3-(ethoxymethyl)-1-methylbenzene |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-Bromo-4-fluoro-3-(methoxymethyl)-1-methylbenzene, and how can reaction conditions be optimized?
- Methodological Answer : A viable synthetic approach involves methoxymethyl group introduction via alkylation. For example, methyl iodide and NaH in DMF can substitute hydroxyl or halide groups under controlled conditions (60–80°C, inert atmosphere). Solvent polarity and catalyst choice (e.g., phase-transfer catalysts) significantly impact yield . Optimization requires monitoring reaction progress via TLC or GC-MS, adjusting stoichiometry (1.2–1.5 eq. alkylating agent), and ensuring anhydrous conditions to avoid hydrolysis side reactions.
Q. How can spectroscopic techniques (e.g., NMR, MS) confirm the structure and purity of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Identify substituent patterns (e.g., methoxymethyl δ 3.3–3.5 ppm for OCH3, δ 4.4–4.6 ppm for CH2O). Fluorine and bromine induce deshielding in adjacent protons .
- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ with isotopic signatures for Br (1:1 ratio for ⁷⁹Br/⁸¹Br) and F (absence of splitting).
- IR Spectroscopy : Verify C-Br (~550 cm⁻¹) and C-F (~1100 cm⁻¹) stretches. Purity assessment requires HPLC with UV detection (λ = 254 nm) .
Q. What safety protocols are critical when handling this compound, given its halogen substituents?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coat, and safety goggles. Halogenated aromatics may cause skin/eye irritation .
- Ventilation : Conduct reactions in a fume hood to avoid inhalation of volatile byproducts (e.g., HBr).
- Storage : Store in amber glass at 2–8°C under inert gas (N2/Ar) to prevent degradation. Incompatible with strong oxidizers .
Advanced Research Questions
Q. What strategies address regioselectivity challenges in electrophilic substitution reactions involving this compound?
- Methodological Answer : The bromine atom acts as a strong meta-director, while fluorine and methoxymethyl groups influence ortho/para selectivity. Computational modeling (DFT) predicts electron density distribution to guide functionalization. For example, nitration at the 5-position (relative to bromine) is favored due to electron-withdrawing effects. Experimental validation involves competitive reactions with isotopic labeling .
Q. How should researchers resolve contradictions in reported reaction yields or pathways for derivatives of this compound?
- Methodological Answer : Contradictions often arise from varying reaction conditions (e.g., solvent polarity, temperature). Systematic analysis includes:
- Kinetic Studies : Compare rate constants under different conditions (e.g., THF vs. DMF).
- Isolation of Intermediates : Use quenching experiments (e.g., with NH4Cl) to trap reactive species for NMR/MS analysis.
- Cross-Validation : Reproduce protocols from multiple sources, noting deviations (e.g., catalyst purity, moisture levels) .
Q. What methodologies are appropriate for evaluating the biological activity of this compound, such as antimicrobial assays?
- Methodological Answer :
- In Vitro Antifungal Assays : Use microdilution methods (CLSI M27-A3) against Candida spp. to determine MIC (Minimum Inhibitory Concentration). Prepare serial dilutions in RPMI-1640 medium and incubate at 35°C for 48 hours .
- Mechanistic Studies : Assess membrane disruption via propidium iodide uptake (flow cytometry) or ergosterol binding (HPLC).
- Cytotoxicity Screening : Compare IC50 values in mammalian cell lines (e.g., HEK-293) to evaluate selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
